molecular formula C7H8O4S B6601899 4-methanesulfonyl-5-methylfuran-2-carbaldehyde CAS No. 2090813-96-8

4-methanesulfonyl-5-methylfuran-2-carbaldehyde

Cat. No.: B6601899
CAS No.: 2090813-96-8
M. Wt: 188.20 g/mol
InChI Key: HSCXITPGXJPYBD-UHFFFAOYSA-N
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Description

4-methanesulfonyl-5-methylfuran-2-carbaldehyde is a chemical compound with the molecular formula C7H8O4S. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde typically involves the sulfonylation of 5-methylfuran-2-carbaldehyde. One common method includes the reaction of 5-methylfuran-2-carbaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.

Major Products Formed

    Oxidation: 4-methanesulfonyl-5-methylfuran-2-carboxylic acid.

    Reduction: 4-methanesulfonyl-5-methylfuran-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methanesulfonyl-5-methylfuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonyl group can enhance the compound’s reactivity and binding affinity to its targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methylfuran-2-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    4-methylsulfonyl-5-methylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-methanesulfonyl-5-methylfuran-2-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

4-methanesulfonyl-5-methylfuran-2-carbaldehyde is unique due to the presence of both the methanesulfonyl and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-methyl-4-methylsulfonylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCXITPGXJPYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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